(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the condensation of 6-methoxy-1,3-benzothiazole-2-amine with 3-(4-methoxyphenyl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Research into this compound may reveal similar biological activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure, known for its diverse biological activities.
6-Methoxybenzothiazole: A derivative with a methoxy group, similar to the compound .
4-Methoxycinnamic Acid: A compound with a similar prop-2-enamide structure but lacking the benzothiazole moiety.
Uniqueness
(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the combination of the benzothiazole and methoxyphenyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-6-3-12(4-7-13)5-10-17(21)20-18-19-15-9-8-14(23-2)11-16(15)24-18/h3-11H,1-2H3,(H,19,20,21)/b10-5+ |
InChI Key |
ZHUVCGLTAMLMTC-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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